4-Dimethylaminopyridinium Bromide Perbromide
Overview
Description
4-Dimethylaminopyridinium Bromide Perbromide is a chemical compound with the molecular formula C7H11Br3N2 and a molecular weight of 362.89 . It appears as a light yellow to brown powder or crystal .
Synthesis Analysis
The synthesis of 4-Dimethylaminopyridinium Bromide Perbromide involves the use of the commonly available 4-dimethylaminopyridine organic base and benzoic acid derivatives containing additional functional groups . The collection of all 4-dimethylaminopyridinium salts of benzoates and phenolate was accomplished through the utilization of the conventional solvent evaporation technique .Molecular Structure Analysis
The molecular structure of 4-Dimethylaminopyridinium Bromide Perbromide is elucidated by single X-ray diffraction, powder X-ray diffraction, 1 H NMR, FT-IR, and thermogravimetric analysis .Chemical Reactions Analysis
4-Dimethylaminopyridinium Bromide Perbromide can be employed as a brominating agent in the multistep synthesis of 3,3,3-triethoxypropyne . It can also be used as a reactant in the preparation of cadmium-bromo complex dimethylaminopyridinium salt monohydrate .Physical And Chemical Properties Analysis
The physical state of 4-Dimethylaminopyridinium Bromide Perbromide at 20 degrees Celsius is solid . It has a melting point of 130.0 to 133.0 °C and is almost transparent in methanol .Scientific Research Applications
Synthesis and Crystal Growth
4-Dimethylaminopyridinium Bromide Perbromide has been used in the synthesis and crystal growth of 4-dimethylaminopyridinium salts of benzoates and a phenolate ion . The molecular salts were synthesized from the commonly available 4-dimethylaminopyridine organic base and benzoic acid derivatives containing additional functional groups .
Supramolecular Chemistry
This compound plays a significant role in the supramolecular chemistry of heterosynthons solid-state architecture . The structure of the compounds was fully elucidated by single X-ray diffraction, powder X-ray diffraction, 1 H NMR, FT-IR, and thermogravimetric analysis .
Antimicrobial Efficiency
The antimicrobial activities of all compounds synthesized using 4-Dimethylaminopyridinium Bromide Perbromide were evaluated using the Oxford cup method .
Mechanism of Action
Target of Action
4-Dimethylaminopyridinium Bromide Perbromide is a chemical compound that primarily targets the respiratory system . It is considered hazardous and can cause severe skin burns, eye damage, and respiratory irritation .
Mode of Action
It is known to cause severe skin burns and eye damage, indicating a strong interaction with biological tissues
Biochemical Pathways
Given its hazardous nature and its impact on the respiratory system , it may interfere with pathways related to cellular respiration and tissue repair.
Pharmacokinetics
It is known to be soluble in methanol , which may influence its absorption and distribution in the body.
Result of Action
The primary result of action of 4-Dimethylaminopyridinium Bromide Perbromide is the induction of severe skin burns and eye damage . It may also cause respiratory irritation . These effects likely result from the compound’s interaction with biological tissues and its potential disruption of cellular integrity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Dimethylaminopyridinium Bromide Perbromide. For instance, it should be stored in an inert atmosphere at room temperature . It is also recommended to handle this compound in a well-ventilated area or outdoors to minimize respiratory exposure . Furthermore, it should be stored in a corrosive resistant container with a resistant inner liner .
Safety and Hazards
4-Dimethylaminopyridinium Bromide Perbromide is considered hazardous. It causes severe skin burns and eye damage and may be corrosive to metals . Safety measures include not breathing dusts or mists, keeping only in the original container, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .
properties
IUPAC Name |
N,N-dimethylpyridin-4-amine;molecular bromine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.Br2.BrH/c1-9(2)7-3-5-8-6-4-7;1-2;/h3-6H,1-2H3;;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMYHCVIDRMBTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=NC=C1.Br.BrBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylaminopyridinium Bromide Perbromide | |
CAS RN |
92976-81-3 | |
Record name | 4-(Dimethylamino)pyridine tribromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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